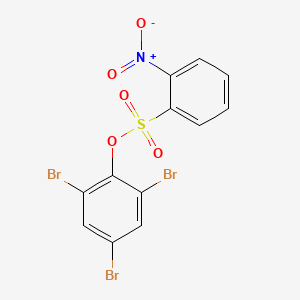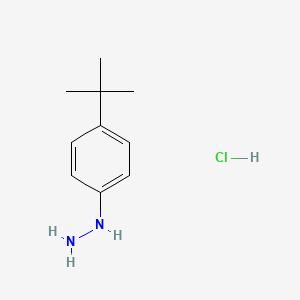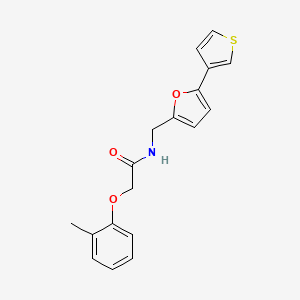
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a unique combination of thiophene, furan, and tolyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential medicinal properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.
Industry: The compound could be used in the development of new materials for electronic devices, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved might include modulation of oxidative stress, inhibition of inflammatory mediators, or interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share structural similarities.
Furan derivatives: Compounds like furfural and furan-2-carboxylic acid are structurally related due to the presence of the furan ring.
Tolyl derivatives: Compounds such as o-toluidine and o-toluic acid share the tolyl group.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to the combination of thiophene, furan, and tolyloxy groups in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-4-2-3-5-16(13)21-11-18(20)19-10-15-6-7-17(22-15)14-8-9-23-12-14/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGKFSPFOSBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2855139.png)

![2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid](/img/structure/B2855142.png)

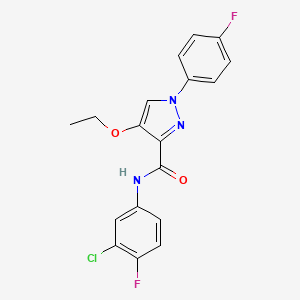

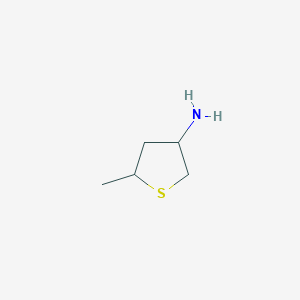
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855152.png)
![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)
![(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate](/img/structure/B2855156.png)
![(2E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2855158.png)
